3-[4-(benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
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Overview
Description
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with functional groups that make it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and metal hydrides.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s versatility makes it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its structure allows it to participate in electron transfer reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-methylphenylboronic acid: This compound shares a similar benzyloxy group and is used in similar coupling reactions.
4-Benzyloxy-3-methoxyphenylacetic acid: This compound has a similar aromatic structure and is used in organic synthesis.
Uniqueness
What sets 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-21-14-18(7-8-20(21)28-16-17-5-3-2-4-6-17)13-19(15-23)22(25)24-9-11-27-12-10-24/h2-8,13-14H,9-12,16H2,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMJPPGVMQDMSB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCOCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCOCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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